molecular formula C13H11BrN4O2 B041616 7-Benzyl-8-bromo-3-methylxanthine CAS No. 93703-26-5

7-Benzyl-8-bromo-3-methylxanthine

Cat. No.: B041616
CAS No.: 93703-26-5
M. Wt: 335.16 g/mol
InChI Key: SFIWIEFIJQKWQZ-UHFFFAOYSA-N
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Description

7-Benzyl-8-bromo-3-methylxanthine: is a synthetic xanthine derivative Xanthines are a class of compounds known for their stimulant effects, commonly found in substances like caffeine and theobromine

Mechanism of Action

Target of Action

The primary target of 7-Benzyl-8-bromo-3-methylxanthine is Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a messenger molecule that transmits signals inside the cell.

Mode of Action

This compound interacts with its target, PDE9A, by binding to the active site of the enzyme. This binding inhibits the enzymatic activity of PDE9A, preventing it from breaking down cGMP . As a result, the levels of cGMP within the cell increase, amplifying the signal transduction pathways that are regulated by this messenger molecule.

Biochemical Pathways

The inhibition of PDE9A by this compound affects the cGMP-dependent signaling pathways. Elevated levels of cGMP can activate protein kinase G (PKG), which then phosphorylates a variety of target proteins, leading to changes in their activity. These changes can affect numerous cellular processes, including cell proliferation, ion channel conductance, and the contraction and relaxation of smooth muscle .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the amplification of cGMP-dependent signaling pathways. By inhibiting PDE9A and increasing cGMP levels, this compound can modulate various cellular processes controlled by these pathways. The specific effects can vary depending on the cell type and the particular set of proteins targeted by PKG in those cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-8-bromo-3-methylxanthine typically involves the bromination of 3-methylxanthine followed by benzylation. The process can be summarized as follows:

    Bromination: 3-methylxanthine is treated with bromine in an aqueous solution, typically at elevated temperatures, to introduce the bromine atom at the 8-position.

    Benzylation: The brominated intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyl group at the 7-position.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-8-bromo-3-methylxanthine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The xanthine core can be oxidized or reduced, although these reactions are less common for this specific derivative.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst or under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

    Reduction: Reducing agents like lithium aluminum hydride can be employed, but these reactions are typically more challenging due to the stability of the xanthine core.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation and Reduction Products: These reactions can lead to changes in the oxidation state of the xanthine core, potentially forming new derivatives with different biological activities.

Scientific Research Applications

Chemistry: 7-Benzyl-8-bromo-3-methylxanthine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new chemical entities.

Biology: In biological research, this compound can be used to study the effects of xanthine derivatives on various biological pathways. Its ability to interact with enzymes and receptors makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its synthesis and functionalization are of interest for large-scale production processes.

Comparison with Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theobromine: Another xanthine derivative found in cocoa, with milder stimulant effects compared to caffeine.

    Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator properties.

Uniqueness: 7-Benzyl-8-bromo-3-methylxanthine is unique due to its specific substitutions at the 7, 8, and 3 positions. These modifications can confer different biological activities and pharmacological properties compared to other xanthine derivatives. Its potential as a building block for more complex molecules also sets it apart from simpler xanthines like caffeine and theobromine.

Properties

IUPAC Name

7-benzyl-8-bromo-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIWIEFIJQKWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356889
Record name 7-benzyl-8-bromo-3-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204368
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

93703-26-5
Record name 8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93703-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-benzyl-8-bromo-3-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8-Bromo-3-methyl-3,7-dihydropurine-2,6-dione and benzyl bromide were reacted and purified as described in the General procedure G, step A, to afford 77A.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a stirring suspension of 8-bromo-3-methylxanthine (prepared as for CT13430) (12.25 g, 50.0 mmol) and potassium carbonate (6.91 g, 50.0 mmol) in dimethylformamide (400 ml) was added benzyl bromide (9.24 g, 54.0 mmol). After stirring for 12 hours, the mixture was poured into cold water (680 ml). The precipitate was filtered, washed with water (3×50 ml), ether (3×50 ml) and dried under vacuum to provide 7-benzyl-8-bromo-3-methylxanthine (14.92 g, 89% yield) as a white powder.
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